4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde may involve large-scale reactions using automated equipment to ensure consistency and efficiency . The reaction conditions are optimized to maximize yield and minimize impurities . The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the development of inhibitors targeting mycobacterial tRNA modification.
Industry: The compound is utilized in the preparation of imatinib derivatives as potential antileukemia agents.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways . For instance, in the development of inhibitors targeting mycobacterial tRNA modification, the compound binds to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride dihydrochloride
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(4-methylpiperazin-1-yl)methyl)benzaldehyde
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways . This versatility makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H18F3N2O3- |
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Molecular Weight |
331.31 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12;3-2(4,5)1(6)7/h2-5,11H,6-10H2,1H3;(H,6,7)/p-1 |
InChI Key |
PZZRWNKSVVQXSA-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C=O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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